4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid 4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17715444
InChI: InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)
SMILES:
Molecular Formula: C26H23NO6
Molecular Weight: 445.5 g/mol

4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid

CAS No.:

Cat. No.: VC17715444

Molecular Formula: C26H23NO6

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid -

Specification

Molecular Formula C26H23NO6
Molecular Weight 445.5 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid
Standard InChI InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)
Standard InChI Key OQGAELAJEGGNKG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Benzyloxy Protector: A phenylmethyl ether (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}-) at the fourth position, shielding the carboxylic acid moiety from unintended reactions .

  • Fmoc Group: A 9-fluorenylmethoxycarbonyl (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_2-) at the second amino position, providing temporary protection during solid-phase peptide synthesis (SPPS) .

  • Oxobutanoic Acid Backbone: A four-carbon chain with a ketone group at the fourth position, derived from aspartic acid .

The stereochemistry of the amino acid residue remains unspecified in the compound’s general name, though related derivatives such as Fmoc-D-Asp(OBzl)-OH (CAS 150009-58-8) and Fmoc-L-Asp(OBzl)-OH (CAS 86060-83-5) confirm the existence of enantiomeric forms .

Table 1: Structural and Nomenclature Comparison

Property4-(Benzyloxy)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic AcidFmoc-D-Asp(OBzl)-OHFmoc-L-Asp(OBzl)-OH
CAS Number1105045-84-8 150009-58-8 86060-83-5
Molecular FormulaC26H23NO6\text{C}_{26}\text{H}_{23}\text{NO}_{6}C26H23NO6\text{C}_{26}\text{H}_{23}\text{NO}_{6}C26H23NO6\text{C}_{26}\text{H}_{23}\text{NO}_{6}
Molecular Weight (g/mol)445.46445.5445.5
StereochemistryUnspecifiedD-Aspartic acidL-Aspartic acid

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential protection-deprotection steps to ensure regioselective functionalization:

  • Benzyloxy Protection: Aspartic acid’s γ-carboxylic acid is esterified with benzyl bromide in the presence of a base (e.g., NaH\text{NaH}) .

  • Fmoc Protection: The α-amino group is reacted with Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions (pH 8–9) .

  • Activation and Coupling: Diisopropylcarbodiimide (DIC) or HOBt\text{HOBt} (11-hydroxybenzotriazole) facilitates amide bond formation in peptide chains.

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
Benzyloxy ProtectionBenzyl bromide, NaH\text{NaH}, DMF, 0–5°CEsterification of γ-carboxylic acid
Fmoc ProtectionFmoc-Cl, Na2CO3\text{Na}_2\text{CO}_3, dioxaneAmino group protection
ActivationDIC, HOBt\text{HOBt}, DCM, RTCarboxylic acid activation for SPPS

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1740 cm1^{-1} (ester C=O), 1710 cm1^{-1} (carboxylic acid C=O), and 1520 cm1^{-1} (amide N–H) .

  • NMR (1H^1\text{H}): δ 7.75–7.25 (m, 13H, aromatic Fmoc and benzyl), δ 4.45 (d, 2H, Fmoc-CH2_2), δ 4.30 (t, 1H, Asp-CH) .

Applications in Medicinal Chemistry

Peptide Synthesis

The compound’s orthogonal protection (Fmoc on α-amine, benzyloxy on γ-acid) enables its use in SPPS for synthesizing aspartic acid-containing peptides . For example, it facilitates the production of:

  • Anticancer Peptides: Incorporating D-configuration aspartic acid residues to enhance protease resistance .

  • Neuroactive Peptides: Modulating glutamate receptor interactions through γ-carboxylic acid modifications.

Drug Design

The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in central nervous system (CNS) drug candidates. Recent studies highlight its role in prodrug formulations, where enzymatic cleavage of the benzyl ester releases active carboxylic acid moieties .

Recent Research and Developments

As of April 2025, investigations focus on:

  • Green Synthesis: Replacing DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

  • Automated Synthesis: Integrating the compound into robotic SPPS platforms for high-throughput peptide libraries .

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